5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Description
This compound is a pyrimidine derivative featuring a chloro group at position 5, a methylsulfanyl group at position 2, and a carboxamide substituent at position 2. The carboxamide side chain includes a dimethylamino group and a 4-ethylphenyl ethyl moiety. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural similarity to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4OS/c1-5-12-6-8-13(9-7-12)15(23(2)3)11-20-17(24)16-14(19)10-21-18(22-16)25-4/h6-10,15H,5,11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAAILZIMDIJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNC(=O)C2=NC(=NC=C2Cl)SC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:
- Chlorination : Introduction of the chloro group at position 5 using POCl₃ or PCl₅ under reflux conditions .
- Sulfanyl group installation : Thiolation at position 2 via nucleophilic substitution with NaSH or thiourea in polar aprotic solvents (e.g., DMF) .
- Carboxamide coupling : Reaction of the carboxylic acid intermediate with the amine-containing side chain (e.g., 2-(dimethylamino)-2-(4-ethylphenyl)ethylamine) using coupling agents like EDC/HOBt . Critical parameters :
- Temperature control (60–80°C for thiourea-mediated thiolation).
- Solvent selection (DMF enhances solubility but may require rigorous purification to remove dimethylamine byproducts).
- Yield optimization via HPLC monitoring (reported yields: 45–68%) .
Q. How is structural characterization performed, and what analytical techniques are essential?
- NMR spectroscopy :
- ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., δ 2.5 ppm for methylsulfanyl protons; δ 165 ppm for carboxamide carbonyl) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the dimethylamino-ethylphenyl side chain .
Q. What preliminary biological screening strategies are recommended?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
- Cellular cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Solubility/pharmacokinetics : LogP measurement via shake-flask method (predicted LogP: 3.2 ± 0.3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable substituent libraries :
- Computational modeling : Docking studies (AutoDock Vina) predict interactions with kinase ATP-binding pockets (ΔG: −9.2 kcal/mol) .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Assay validation : Confirm target engagement using CETSA (cellular thermal shift assay) to verify binding in live cells .
- Metabolite profiling : LC-MS/MS identifies rapid N-demethylation of the dimethylamino group in hepatic microsomes, explaining reduced in vivo activity .
- Formulation adjustments : Use cyclodextrin-based delivery systems to improve bioavailability (tested in murine models) .
Q. What strategies mitigate off-target effects observed in high-throughput screens?
- Counter-screening : Test against panels of structurally similar enzymes (e.g., kinome-wide profiling with Eurofins KinaseProfiler) .
- Proteomic profiling : SILAC-based mass spectrometry identifies unintended interactions with heat shock proteins .
- Crystallographic refinement : Modify the carboxamide linker to reduce flexibility and improve selectivity (e.g., replace ethylphenyl with cyclopropyl) .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Quantum mechanics (QM) : Calculate bond dissociation energies (BDE) to predict vulnerable sites (e.g., methylsulfanyl group has BDE = 75 kcal/mol, prone to oxidative cleavage) .
- Machine learning : Train models on ADMET datasets (e.g., ChEMBL) to prioritize derivatives with lower CYP3A4 inhibition .
- MD simulations : Analyze solvent-accessible surface area (SASA) to predict aggregation-prone regions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
